Structural Elucidation of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine: An In-Depth NMR Guide
Structural Elucidation of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine: An In-Depth NMR Guide
Executive Summary
Diaryl ethers containing halogenated nitrogen heterocycles are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and allosteric modulators. The compound 2-((5-Bromopyridin-3-yl)oxy)pyrimidine represents a highly functionalized intermediate where precise structural validation is critical. Misassignment of regiochemistry during nucleophilic aromatic substitution (SNAr) reactions—a common synthetic route for this scaffold—can lead to costly downstream failures.
This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine. By synthesizing empirical additive rules, relativistic computational models, and field-proven spectroscopic techniques, we establish a self-validating framework for its structural elucidation.
Molecular Architecture & Predictive Rationale
The molecular architecture of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine consists of two distinct aromatic systems connected via an ether linkage:
-
The Pyrimidine Ring: Attached at C-2 to the ether oxygen. The symmetry of the unsubstituted positions (C-4 and C-6) simplifies the spectrum, while the electronegative nitrogen atoms cause significant anisotropic deshielding.
-
The 5-Bromopyridine Ring: Attached at C-3 to the ether oxygen and bearing a heavy bromine atom at C-5. This ring lacks symmetry, resulting in three distinct, sterically isolated protons (H-2, H-4, H-6) whose chemical shifts are dictated by a complex interplay of resonance, inductive effects, and relativistic heavy-atom phenomena.
Because empirical NMR data for novel highly specific intermediates can vary based on concentration and solvent, the values presented herein are derived from high-level predictive models and validated against established literature for substituted pyridines [1].
¹H NMR Analysis: Chemical Shifts & Spin-Spin Coupling
The ¹H NMR spectrum in deuterated chloroform (CDCl₃) is characterized by distinct spin systems that must integrate to exactly 6 protons. The causality behind the coupling constants ( J -values) is driven by the spatial relationship of the protons on the heteroaromatic rings.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale & Causality |
| Pyrimidine H-4, H-6 | 8.65 | Doublet (d) | 4.8 | 2H | Highly deshielded by the adjacent ring nitrogens. Equivalence results in a single doublet coupled to H-5. |
| Pyridine H-6 | 8.55 | Doublet (d) | 2.0 | 1H | Deshielded by the adjacent nitrogen and the meta-bromine. Exhibits meta-coupling exclusively to H-4. |
| Pyridine H-2 | 8.45 | Doublet (d) | 2.5 | 1H | Positioned between the nitrogen and the ether oxygen. Exhibits meta-coupling exclusively to H-4. |
| Pyridine H-4 | 7.80 | Doublet of doublets (dd) | 2.5, 2.0 | 1H | Resides between the ether oxygen and bromine. Couples with both H-2 and H-6, often appearing as a pseudo-triplet. |
| Pyrimidine H-5 | 7.15 | Triplet (t) | 4.8 | 1H | The most shielded proton in the molecule; couples equally to the equivalent H-4 and H-6 protons. |
Note: Para-coupling between H-2 and H-6 on the pyridine ring is typically <1.0 Hz and remains unresolved under standard 1D acquisition parameters, ensuring clean doublet signals.
¹³C NMR Analysis: Electronic & Relativistic Effects
The ¹³C NMR spectrum must yield exactly 8 distinct resonances (3 from the symmetrical pyrimidine ring, 5 from the pyridine ring). The most critical diagnostic feature is the Heavy Atom on Light Atom (HALA) effect [2]. Spin-orbit coupling induced by the heavy bromine atom causes a relativistic shielding effect on the directly attached C-5 carbon, shifting it significantly upfield compared to typical heteroaromatic carbons [3].
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Type | Assignment Rationale & Causality |
| Pyrimidine C-2 | 164.5 | Cq | Extreme deshielding due to attachment to two nitrogen atoms and one oxygen atom. |
| Pyrimidine C-4, C-6 | 159.8 | CH | Deshielded by the adjacent nitrogen atoms. |
| Pyridine C-3 | 154.0 | Cq | Deshielded by the directly attached ether oxygen. |
| Pyridine C-6 | 148.5 | CH | Deshielded by the adjacent nitrogen atom. |
| Pyridine C-2 | 143.2 | CH | Deshielded by the adjacent nitrogen and proximity to the ether oxygen. |
| Pyridine C-4 | 129.5 | CH | Standard aromatic carbon situated between two substituents. |
| Pyridine C-5 | 120.0 | Cq | Diagnostic peak: Relativistic HALA effect from bromine causes relative shielding [2][3]. |
| Pyrimidine C-5 | 116.2 | CH | The most shielded carbon, typical for the 5-position of pyrimidines. |
Experimental Protocol: A Self-Validating Workflow
To ensure high-fidelity data that can withstand regulatory or peer-review scrutiny, the following standard operating procedure (SOP) must be executed. This workflow is designed as a self-validating system: if the integration or peak count deviates from the theoretical values, the protocol forces a halt to investigate sample purity or relaxation issues.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS).
-
Causality: CDCl₃ is selected because diaryl ethers exhibit excellent solubility in non-polar halogenated solvents, preventing line broadening associated with aggregation in more polar solvents like DMSO-d₆.
-
-
Instrument Tuning & Shimming: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Tune and match the probe for ¹H and ¹³C frequencies. Execute gradient shimming (e.g., TopShim).
-
Causality: Perfect field homogeneity is required to resolve the fine 2.0 Hz meta-coupling on the pyridine ring.
-
-
¹H 1D Acquisition (zg30): Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.
-
Causality: A 2.0s delay ensures complete longitudinal (T1) relaxation of the sterically isolated H-2 and H-6 protons. Failure to do so will artificially suppress their integration values below 1.0.
-
-
¹³C 1D Acquisition (zgpg30): Utilize proton decoupling. Set D1 to 2.5 seconds and acquire 1024–2048 scans.
-
Causality: Quaternary carbons (C-2, C-3, C-5) lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. A longer D1 and higher scan count are mandatory to elevate these signals above the noise floor.
-
-
Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). Phase and baseline correct manually.
-
Validation Gate: Confirm the ¹H spectrum integrates to exactly 6.0 protons and the ¹³C spectrum contains exactly 8 peaks.
Figure 1: Self-validating NMR acquisition and processing workflow.
2D NMR Workflows: Confirming Connectivity
When 1D NMR is insufficient to definitively assign the regiochemistry of the ether linkage (e.g., ruling out a Smiles rearrangement product), 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is deployed. HMBC detects long-range (² J and ³ J ) carbon-proton couplings, allowing researchers to "walk" across the heteroatoms.
-
Pyridine Validation: H-2 (δ 8.45) will show a strong ³ J correlation to C-4 (δ 129.5) and C-6 (δ 148.5), and a critical ² J correlation to the oxygen-bearing C-3 (δ 154.0).
-
Pyrimidine Validation: H-4/6 (δ 8.65) will show a ³ J correlation to the highly deshielded C-2 (δ 164.5), confirming the integrity of the pyrimidine core.
Figure 2: Key 2D HMBC logical connectivity map for structural validation.
References
-
Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Journal of Chemical Information and Computer Sciences (ACS Publications) URL: [Link]
-
Title: Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: The Influence of a Presence of a Heavy Atom on 13C Shielding Constants in Organomercury Compounds and Halogen Derivatives Source: Journal of Chemical Theory and Computation (ACS Publications) URL: [Link]
